5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid
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Overview
Description
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid is a complex organic compound with a molecular formula of C12H18O3S and a molecular weight of 242.33 g/mol This compound features a unique structure that includes a cyclopenta[c]thiophene ring system, a carboxylic acid group, and a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output. The choice of raw materials and reagents is crucial to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Esterification typically involves alcohols and acid catalysts, while amidation requires amines and coupling agents.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, and other biomolecules, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)butanoic acid
- 5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)hexanoic acid
Uniqueness
5-(5-Oxohexahydro-1H-cyclopenta[c]thiophen-1-yl)pentanoic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets .
Properties
CAS No. |
924276-31-3 |
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Molecular Formula |
C12H18O3S |
Molecular Weight |
242.34 g/mol |
IUPAC Name |
5-(5-oxo-1,3,3a,4,6,6a-hexahydrocyclopenta[c]thiophen-3-yl)pentanoic acid |
InChI |
InChI=1S/C12H18O3S/c13-9-5-8-7-16-11(10(8)6-9)3-1-2-4-12(14)15/h8,10-11H,1-7H2,(H,14,15) |
InChI Key |
POOINQOAENRNPY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CSC(C2CC1=O)CCCCC(=O)O |
Origin of Product |
United States |
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